molecular formula C16H14ClFOS B1324877 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-65-2

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B1324877
CAS RN: 898781-65-2
M. Wt: 308.8 g/mol
InChI Key: IISYPCDULXLHMN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone are not provided in the search results .

Scientific Research Applications

Crystallography and Molecular Interactions

The study of crystal structures and molecular interactions is one of the key applications. For instance, Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives with chloro and fluoro components. They analyzed different intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X, providing insights into the nature of such interactions in similar compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Copolymerization and Material Science

Compounds with chloro and fluoro groups have been utilized in the synthesis of novel copolymers. Savittieri et al. (2022) prepared halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including chloro and fluoro variants, and studied their copolymerization with styrene. These copolymers were analyzed for their composition and thermal decomposition, showing their potential in material science applications (Savittieri et al., 2022).

Liquid Crystal Display Technology

In the context of liquid crystal display (LCD) technology, Hegde et al. (2013) reported on compounds with fluoro-substituents promoting photoalignment in liquid crystals. The study showed how the disposition of fluoro-substituents influences the photoalignment, demonstrating the importance of such chemical structures in LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Pharmaceutical and Biological Applications

In pharmaceutical research, the properties of compounds containing chloro and fluoro groups are explored for their potential biological activities. Holla, Bhat, & Shetty (2003) synthesized new molecules incorporating 4-fluorophenyl groups, which were screened for antibacterial activities. Their study illustrates the exploration of such compounds in developing new biologically active molecules (Holla, Bhat, & Shetty, 2003).

High-Performance Polymer Applications

Research by Ghassemi, Ndip, & Mcgrath (2004) exemplifies the application in high-performance polymers. They synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, incorporating fluorine, for use in proton exchange membranes, demonstrating their potential in engineering plastics and membrane materials (Ghassemi, Ndip, & Mcgrath, 2004).

Safety and Hazards

The safety data sheet (SDS) for 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone provides a comprehensive list of safety precautions and hazard statements . It includes general precautionary statements, prevention code phrases, and response code phrases. For example, it advises to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISYPCDULXLHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644395
Record name 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

CAS RN

898781-65-2
Record name 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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